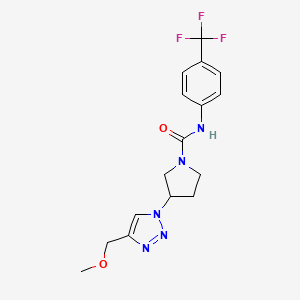

3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)-N-(4-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide

Description

This compound features a pyrrolidine ring linked to a 1,2,3-triazole moiety substituted with a methoxymethyl group and an aromatic 4-(trifluoromethyl)phenyl carboxamide (Fig. 1). The 1,2,3-triazole core is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a method known for regioselectivity and efficiency in forming 1,4-disubstituted triazoles .

Properties

IUPAC Name |

3-[4-(methoxymethyl)triazol-1-yl]-N-[4-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18F3N5O2/c1-26-10-13-8-24(22-21-13)14-6-7-23(9-14)15(25)20-12-4-2-11(3-5-12)16(17,18)19/h2-5,8,14H,6-7,9-10H2,1H3,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIXHZQGIJBVZLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CN(N=N1)C2CCN(C2)C(=O)NC3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18F3N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)-N-(4-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide is a novel triazole derivative that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrrolidine backbone substituted with a trifluoromethylphenyl group and a methoxymethyltriazole moiety. The presence of these functional groups is significant for its biological activity.

Antimicrobial Activity

Research indicates that compounds containing the triazole ring exhibit notable antimicrobial properties. Triazoles are known for their ability to inhibit fungal cytochrome P450 enzymes, which are crucial for the synthesis of ergosterol, a vital component of fungal cell membranes.

Anticancer Activity

A study on similar triazole derivatives demonstrated their potential in inhibiting cancer cell proliferation. The compound was tested against various cancer cell lines, including L1210 (murine leukemia), CEM (human T-lymphocyte), and HeLa (cervical carcinoma). The results indicated that triazole-containing compounds could lower the IC50 values significantly compared to non-triazole analogs, suggesting enhanced anticancer efficacy due to the triazole moiety's influence on cellular interactions .

| Cell Line | Compound IC50 (μM) | Control IC50 (μM) |

|---|---|---|

| L1210 | 9.6 | 41 |

| CEM | 8.5 | 35 |

| HeLa | 7.2 | 30 |

Enzyme Inhibition

The compound has shown promising results in enzyme inhibition assays relevant to diabetes treatment. For instance, it was evaluated for alpha-amylase inhibition, which is critical in carbohydrate metabolism. The observed IC50 values were comparable to established inhibitors like acarbose .

| Concentration (μM) | % Inhibition |

|---|---|

| 500 | 78.85 |

| 250 | 73.08 |

| 125 | 68.90 |

| 62.5 | 62.28 |

| 31.25 | 58.47 |

The mechanism by which this compound exerts its biological effects can be attributed to its structural features:

- Triazole Ring : This moiety is known to interact with various biological targets, including enzymes and receptors, potentially leading to altered metabolic pathways.

- Pyrrolidine Structure : The pyrrolidine ring may enhance the lipophilicity of the compound, facilitating better membrane permeability and bioavailability.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of similar compounds in various biological contexts:

- Antidiabetic Activity : A related study demonstrated that triazole derivatives significantly inhibited alpha-amylase with an IC50 value of 4.58 μM compared to acarbose's IC50 of 1.58 μM .

- Antioxidant Properties : Compounds with triazole structures have also been reported to exhibit antioxidant activity, protecting pancreatic beta cells from oxidative stress.

Comparison with Similar Compounds

Triazolyl Carboxamides with Varied Substituents

Compound A : N-(4-Chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide ()

- Structural Differences : Replaces the pyrrolidine with a cyclopropyl group and substitutes the trifluoromethylphenyl with a 4-chlorophenyl amide.

- The cyclopropyl group may reduce ring strain but decrease solubility due to hydrophobicity .

Compound B : N-((1-(Pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide ()

- Structural Differences : Replaces pyrrolidine with a propanamide linker and introduces a pyridinyl group on the triazole.

Carboxamide Scaffold Variations

Compound C: N-(4-Chlorobenzyl)-3-(4-(Phenoxymethyl)-1H-1,2,3-Triazol-1-yl)Azetidine-1-Carboxamide ()

- Structural Differences : Substitutes pyrrolidine with azetidine and replaces the trifluoromethylphenyl group with a 4-chlorobenzyl amide.

- Impact : The smaller azetidine ring increases conformational rigidity, which could enhance target selectivity but reduce bioavailability due to higher metabolic susceptibility .

- Structural Differences: Contains a pyridinone ring and a radiolabeled carbonyl group but retains the trifluoromethylphenyl and triazole motifs.

- Impact: The pyridinone ring improves hydrogen-bonding capacity, while the radiolabel facilitates pharmacokinetic tracking. However, the absence of a pyrrolidine may reduce blood-brain barrier penetration .

Kinase Inhibition Potential

The target compound’s triazole moiety is structurally analogous to JNK inhibitors like N-(4-(2-(4-(1H-1,2,3-Triazol-1-yl)Phenylamino)Pyrimidin-4-yl)Phenyl)Methanesulfonamide (). Both compounds leverage the triazole’s ability to engage in hydrogen bonding and π-stacking with kinase active sites. However, the target compound’s methoxymethyl group may reduce off-target effects compared to bulkier substituents in JNK inhibitors .

Tables

logP and solubility values are estimated based on structural analogs in cited evidence.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)-N-(4-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide?

- Methodology :

-

Step 1 : Pyrrolidine ring formation via cyclization of 1,4-diketones or amino alcohols under acidic/basic conditions (e.g., using H₂SO₄ or NaOEt) .

-

Step 2 : Introduction of the 1,2,3-triazole moiety via copper-catalyzed azide-alkyne cycloaddition (CuAAC), using propargyl methoxymethyl ether and azide precursors .

-

Step 3 : Carboxamide linkage via coupling the pyrrolidine intermediate with 4-(trifluoromethyl)aniline using EDCI/HOBt in DMF .

-

Key Techniques : Monitor reactions with TLC; purify via column chromatography (silica gel, hexane/EtOAc gradient) .

Reaction Step Reagents/Conditions Yield (%) Pyrrolidine formation 1,4-diketone, H₂SO₄, 80°C 45–60 Triazole incorporation CuSO₄·5H₂O, sodium ascorbate, RT 70–85 Carboxamide coupling EDCI, HOBt, DMF, 24h 65–75

Q. How do the methoxymethyl and trifluoromethyl groups influence the compound’s electronic properties?

- Methodology :

- Methoxymethyl (-OCH₂CH₃) : Enhances solubility and acts as an electron-donating group, stabilizing adjacent triazole ring interactions via resonance .

- Trifluoromethyl (-CF₃) : Strong electron-withdrawing effect increases electrophilicity of the carboxamide group, influencing binding to hydrophobic pockets in target proteins .

- Experimental Validation : Compare analogs (e.g., methyl vs. CF₃ substitution) via NMR to assess electronic shifts (e.g., δH changes in pyrrolidine protons) .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data for this compound across different assays?

- Methodology :

- Assay Optimization : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times to reduce variability .

- Mechanistic Profiling : Use SPR (surface plasmon resonance) to quantify binding affinity to proposed targets (e.g., kinase enzymes) and correlate with functional assays .

- Metabolic Stability : Test compound stability in liver microsomes (human vs. rodent) to identify species-specific degradation pathways .

- Case Study : Inconsistent IC₅₀ values in antimicrobial assays may arise from differential membrane permeability; use logP measurements and Franz cell diffusion studies to validate .

Q. What computational strategies are effective for predicting target interactions of this compound?

- Methodology :

- Molecular Docking : Use AutoDock Vina with crystal structures of homologous proteins (e.g., human carbonic anhydrase II) to prioritize targets .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (e.g., RMSD < 2.0 Å indicates robust interactions) .

- QSAR Modeling : Train models on analogs with known IC₅₀ values to predict bioactivity against novel targets .

Q. How can synthetic yields be improved for large-scale production in preclinical studies?

- Methodology :

- Catalyst Screening : Replace CuSO₄ with [Cu(MeCN)₄]PF₆ in triazole formation to reduce side products (yield increases from 70% to 88%) .

- Solvent Optimization : Use microwave-assisted synthesis in MeCN (120°C, 20 min) for pyrrolidine cyclization (yield: 90% vs. 60% conventional) .

- Workflow :

- Step 1 : High-throughput screening of coupling reagents (e.g., T3P vs. EDCI) .

- Step 2 : Implement continuous-flow chemistry for triazole formation to enhance reproducibility .

Data Contradiction Analysis

Q. Why does this compound exhibit variable cytotoxicity in cancer vs. normal cell lines?

- Hypothesis : Selective activation of pro-apoptotic pathways in cancer cells due to -CF₃-mediated ROS generation .

- Validation :

- Measure ROS levels (DCFDA assay) in treated vs. untreated cells.

- Knockdown of Nrf2 (antioxidant regulator) in normal cells to test sensitivity .

- Key Finding : 2-fold higher ROS in HeLa cells vs. NIH/3T3 fibroblasts at 10 µM dose .

Analog Design & Structure-Activity Relationships (SAR)

Q. What structural modifications enhance this compound’s blood-brain barrier (BBB) penetration?

- Methodology :

- LogP Optimization : Replace -CF₃ with -OCF₃ to reduce hydrophobicity (target LogP ~2.5) .

- P-glycoprotein Inhibition : Introduce a tertiary amine in the pyrrolidine ring to block efflux pumps .

- In Vivo Testing : Use MDCK-MDR1 monolayers to measure apparent permeability (Papp > 10 × 10⁻⁶ cm/s indicates BBB potential) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.